N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
CAS No.: 1226433-49-3
Cat. No.: VC7508291
Molecular Formula: C18H15N5O2S
Molecular Weight: 365.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226433-49-3 |
|---|---|
| Molecular Formula | C18H15N5O2S |
| Molecular Weight | 365.41 |
| IUPAC Name | N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]-2,1,3-benzothiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C18H15N5O2S/c24-9-8-23-17(11-15(20-23)12-4-2-1-3-5-12)19-18(25)13-6-7-14-16(10-13)22-26-21-14/h1-7,10-11,24H,8-9H2,(H,19,25) |
| Standard InChI Key | XXBYFQGJIIVBAS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC4=NSN=C4C=C3)CCO |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure combines a pyrazole ring substituted with a 2-hydroxyethyl group and a phenyl moiety at the 1- and 3-positions, respectively. This pyrazole core is linked via an amide bond to a benzo[c] thiadiazole moiety, a heterocyclic system known for its electron-deficient nature and medicinal relevance. The IUPAC name, N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]-2,1,3-benzothiadiazole-5-carboxamide, reflects this connectivity.
Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 1226433-49-3 |
| Molecular Formula | |
| Molecular Weight | 365.41 g/mol |
| SMILES | C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC4=NSN=C4C=C3)CCO |
| InChI Key | XXBYFQGJIIVBAS-UHFFFAOYSA-N |
| Solubility | Not publicly available |
The presence of both hydrophilic (hydroxyethyl, amide) and hydrophobic (phenyl, thiadiazole) groups suggests moderate solubility in polar aprotic solvents, though experimental data are lacking. The benzo[c] thiadiazole moiety contributes to the compound’s planar geometry, potentially enhancing DNA intercalation or protein-binding capabilities .
Research Findings and Comparative Analysis
Structural Analogues in Drug Development
The patent CA2639910A1 discloses thiadiazole-based compounds such as N-(2,6-difluorophenyl)-4-methyl-5-[3-(1,3,4-oxadiazol-2-yl)phenyl]-1,3-thiazole-2-carboxamide, which inhibits interleukin-17 (IL-17) production in murine models (ED = 0.8 mg/kg) . While the target compound lacks an oxadiazole substituent, its hydroxyethyl group may confer improved solubility over methyl-substituted analogs .
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